4,7-Difluoroindoline-2,3-dione
Overview
Description
4,7-Difluoroindoline-2,3-dione is a heterocyclic compound with the molecular formula C8H3F2NO2. This compound is part of the indoline family, which is known for its significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoroindoline-2,3-dione typically involves the reaction of 2,5-difluoroaniline with chloral hydrate and sodium sulfate in water, followed by the addition of hydroxylamine hydrochloride. The intermediate product is then treated with concentrated sulfuric acid to yield this compound . Another method involves the use of sodium hydroxide and hydrogen peroxide in water at room temperature, followed by acidification with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the simplicity of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4,7-Difluoroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding indoline derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Indoline derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
4,7-Difluoroindoline-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of 4,7-Difluoroindoline-2,3-dione involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
4,7-Difluoroisatin: Similar in structure but lacks the indoline ring.
7-Fluoroindole: Contains a single fluorine atom and is used in antivirulence research.
4-Fluoroindoline-2,3-dione: Similar structure with a single fluorine atom.
Properties
IUPAC Name |
4,7-difluoro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGOEPJMKPVIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C(=O)N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588633 | |
Record name | 4,7-Difluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749240-52-6 | |
Record name | 4,7-Difluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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